

3-Chloro-6-(pyridin-2-ylmethyl)pyridazine CAS number and molecular structure

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Compound of Interest

Compound Name: 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

Cat. No.: B1353748

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An In-depth Technical Guide to 3-Chloro-6-(pyridin-2-ylmethyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, a registered CAS number for **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** could not be identified in publicly accessible databases. This suggests that the compound may not be commercially available and has not been extensively characterized in the literature. The following information is based on the chemical structure derived from its IUPAC name and synthetic methodologies reported for structurally related compounds.

Molecular Structure and Identification

While a specific CAS number is not available, the molecular structure of **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** can be confidently predicted from its name. The core of the molecule is a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring is substituted with a chlorine atom at the 3-position and a pyridin-2-ylmethyl group at the 6-position.

Proposed Molecular Structure:

(A 2D representation of the proposed structure)

Table 1: Physicochemical Properties of **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** and Related Compounds

Due to the absence of experimental data for the target compound, this table includes calculated properties for **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** and experimental data for the structurally related and commercially available compound, 3-Chloro-6-methylpyridazine (CAS: 1121-79-5). This comparison provides a baseline for potential physicochemical characteristics.

Property	3-Chloro-6-(pyridin-2-ylmethyl)pyridazine (Calculated/Predicted)	3-Chloro-6-methylpyridazine (Experimental Data)[1][2]
CAS Number	Not Found	1121-79-5
Molecular Formula	C ₁₀ H ₈ ClN ₃	C ₅ H ₅ ClN ₂
Molecular Weight	205.65 g/mol	128.56 g/mol
Appearance	Predicted to be a solid	Solid
Melting Point	Not Determined	58-62 °C
Boiling Point	Not Determined	Not Determined
Solubility	Predicted to be soluble in organic solvents like DMSO and methanol	Soluble in organic solvents
SMILES	Clc1ccc(Cc2cccn2)nn1	Cc1ccc(Cl)nn1
InChI Key	(Predicted)	PRORLQAJNJMGAR-UHFFFAOYSA-N

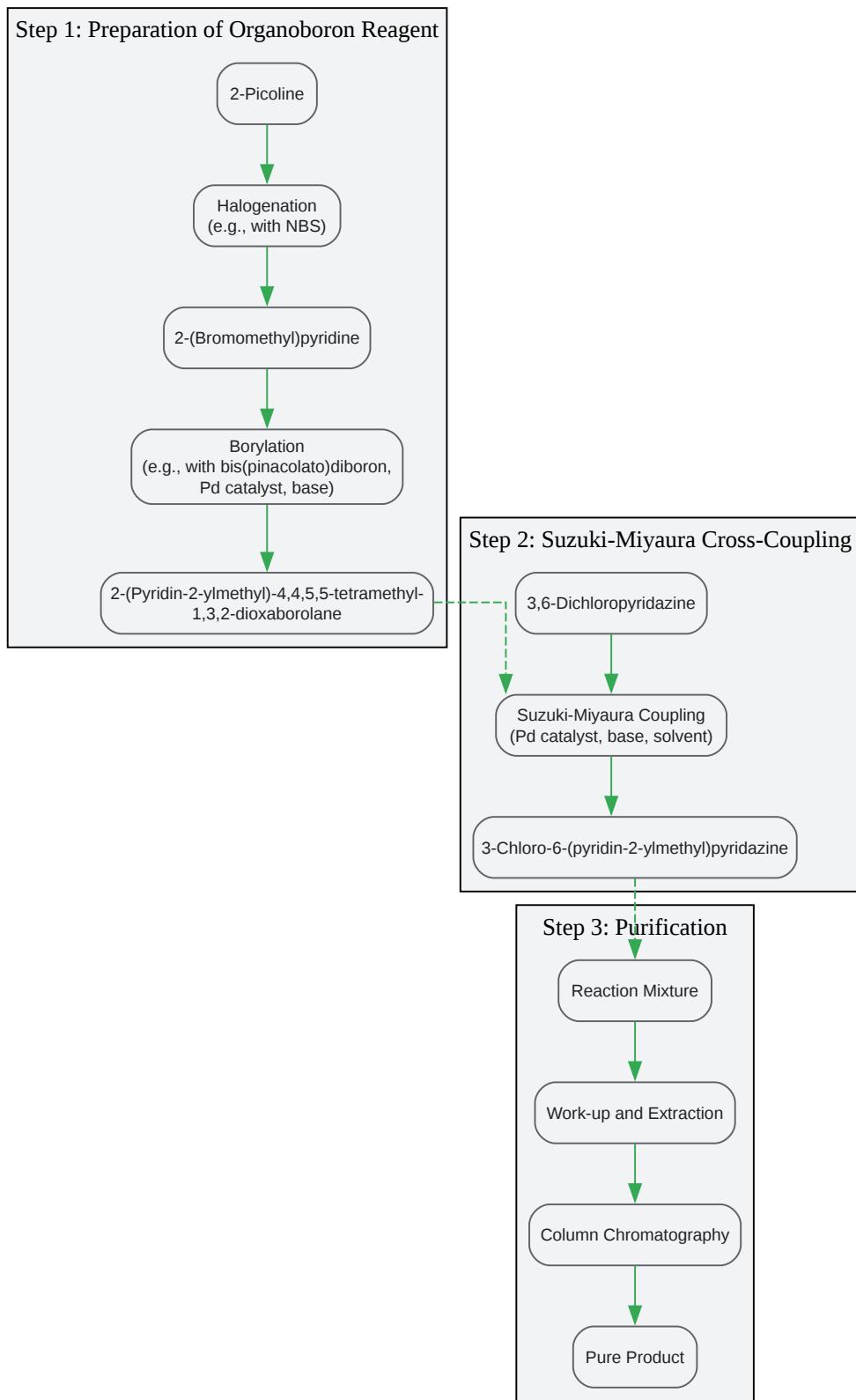
Proposed Synthetic Pathway

The synthesis of **3-Chloro-6-(pyridin-2-ylmethyl)pyridazine** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established

methodologies for the functionalization of pyridazine cores, particularly starting from the readily available precursor, 3,6-dichloropyridazine.

A common and effective method for creating carbon-carbon bonds on such heterocyclic systems is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This approach would involve the reaction of 3,6-dichloropyridazine with a suitable organoboron reagent derived from 2-picoline (2-methylpyridine).

Experimental Workflow Diagram:



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References

- 1. Synthesis and bioevaluation of 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines as cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. etheses.dur.ac.uk [etheses.dur.ac.uk]
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